molecular formula C6H8O4 B3046346 1-Acetoxycyclopropanecarboxylic acid CAS No. 123056-60-0

1-Acetoxycyclopropanecarboxylic acid

Cat. No.: B3046346
CAS No.: 123056-60-0
M. Wt: 144.12 g/mol
InChI Key: UFGHKCAYOUCBDY-UHFFFAOYSA-N
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Description

1-Acetoxycyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclopropanecarboxylic acid, where an acetoxy group is attached to the cyclopropane ring

Mechanism of Action

Target of Action

1-Acetoxycyclopropanecarboxylic acid is a derivative of 1-aminocyclopropanecarboxylic acid (ACC), which is a precursor of the plant hormone ethylene . The primary targets of this compound are the enzymes ACC synthase (ACS) and ACC oxidase (ACO), which are involved in the biosynthesis of ethylene .

Mode of Action

The compound interacts with its targets, ACS and ACO, in the ethylene biosynthesis pathway. In the first step, S-adenosyl-L-methionine (SAM) is converted into ACC by ACS. In the second step, ACC is converted into ethylene by ACO

Biochemical Pathways

The affected pathway is the ethylene biosynthesis pathway. Ethylene is a plant hormone that regulates many developmental processes and stress responses. The production of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO .

Pharmacokinetics

Its metabolism would involve the enzymes ACS and ACO in the ethylene biosynthesis pathway .

Result of Action

The molecular and cellular effects of the compound’s action would be related to the regulation of ethylene production. Ethylene influences many aspects of plant growth and development, including seed dormancy, germination, vegetative growth, flowering, fruit ripening, and senescence. It also plays a role in the plant’s defense against biotic and abiotic stress factors .

Preparation Methods

1-Acetoxycyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxycyclopropanecarboxylic acid with acetic anhydride. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is diluted with water and concentrated under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

1-Acetoxycyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The acetoxy group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 1-hydroxycyclopropanecarboxylic acid and acetic acid.

    Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed.

Scientific Research Applications

1-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Acetoxycyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:

The uniqueness of this compound lies in its acetoxy group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives.

Properties

IUPAC Name

1-acetyloxycyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGHKCAYOUCBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558865
Record name 1-(Acetyloxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123056-60-0
Record name 1-(Acetyloxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(acetyloxy)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-hydroxy-cyclopropanecarboxylic acid (100 mg, 0.98 mmol) and pyridine (100 μL) in 3 mL of DCM is cooled to 0° C. A solution of acetyl chloride (80 μL, 1.18 mmol) in 3 mL of DCM is then added dropwise to the ice cold mixture. After the addition, the resulting mixture is stirred at room temperature for 3 h. Next, the mixture is washed with saturated NH4Cl. The aqueous phase is extracted twice with DCM. The combined organic phases are combined, dried over MgSO4, filtered, and evaporated to afford the desired product that is used as such.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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